N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
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Overview
Description
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a propylsulfonyl group, and a naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .Mechanism of Action
Target of action
The compound contains a sulfonyl group, which is a feature of sulfonamides. Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the production of bacterial DNA, RNA, and proteins, thereby stopping bacterial growth .
Pharmacokinetics
The ADME properties of this compound would depend on various factors such as its solubility, stability, and molecular size. Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in body tissues .
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-5-8-19-16-21(11-12-22(19)25)24-23(26)20-10-9-17-6-3-4-7-18(17)15-20/h3-4,6-7,9-12,15-16H,2,5,8,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERWRPVORQWICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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